N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide
Description
N-[[5-(9-methyl-6-azaspiro[35]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a spirocyclic nonane ring, a thiophene ring, and an acetamide group
Properties
IUPAC Name |
N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-6-9-19(11-17(12)7-3-8-17)16(21)15-5-4-14(22-15)10-18-13(2)20/h4-5,12H,3,6-11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXDWOJENJGKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC12CCC2)C(=O)C3=CC=C(S3)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the spirocyclic nonane intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and result in various effects, depending on the context. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-6-azaspiro[3.5]nonane: A related spirocyclic compound with similar structural features.
Thiophene-2-carboxylic acid: A precursor used in the synthesis of the target compound.
Acetamide derivatives: Compounds with similar functional groups that may exhibit comparable properties.
Uniqueness
N-[[5-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)thiophen-2-yl]methyl]acetamide is unique due to its combination of a spirocyclic nonane ring, a thiophene ring, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
